REACTION_CXSMILES
|
[F:1][C:2]([F:6])([CH3:5])[CH2:3][OH:4].[N+:7]([C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1)([O-:9])=[O:8].C(N(CC)CC)C>C1COCC1.CN(C)C1C=CN=CC=1.CC(OC)(C)C.O>[N+:7]([C:10]1[CH:11]=[CH:12][C:13]([S:16]([O:4][CH2:3][C:2]([F:6])([F:1])[CH3:5])(=[O:18])=[O:17])=[CH:14][CH:15]=1)([O-:9])=[O:8]
|
Name
|
|
Quantity
|
383 mg
|
Type
|
reactant
|
Smiles
|
FC(CO)(C)F
|
Name
|
|
Quantity
|
931 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.611 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes before the layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 1 M HCl (3 mL), 5% sodium carbonate (3 mL), brine (3 mL)
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with another 10 mL MTBE
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 1 M NaOH (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 526 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |